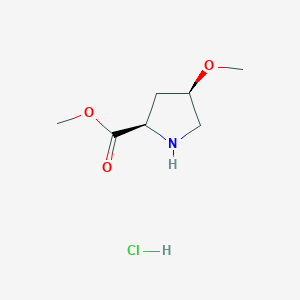
(4R)-4-Methoxy-D-proline methyl ester HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4R)-4-Methoxy-D-proline methyl ester HCl” is a chemical compound with the CAS Number 1628605-28-6 . Its IUPAC name is methyl (2S,4R)-4-methoxy-2-pyrrolidinecarboxylate hydrochloride . The compound has a molecular weight of 195.65 .
Molecular Structure Analysis
The InChI code for “(4R)-4-Methoxy-D-proline methyl ester HCl” is 1S/C7H13NO3.ClH/c1-10-5-3-6(8-4-5)7(9)11-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(4R)-4-Methoxy-D-proline methyl ester HCl” has a molecular weight of 195.65 .Wissenschaftliche Forschungsanwendungen
Role in Plant Stress Resistance
The application of (4R)-4-Methoxy-D-proline methyl ester HCl can be inferred through its relation to proline, a major organic osmolyte. Proline accumulates in various plant species in response to environmental stresses such as drought, salinity, extreme temperatures, UV radiation, and heavy metals. Proline is thought to have positive effects on enzyme and membrane integrity and plays adaptive roles in mediating osmotic adjustment in plants grown under stress conditions. While not directly mentioned, (4R)-4-Methoxy-D-proline methyl ester HCl could theoretically be involved in similar stress-resistance mechanisms due to its structural similarity to proline. Extensive research has examined various approaches to introduce proline into plants, suggesting a potential research application for (4R)-4-Methoxy-D-proline methyl ester HCl in genetically-engineered plants or through exogenous application to improve plant stress tolerance (Ashraf & Foolad, 2007).
Impact on Antioxidant Properties and Chemical Stability
Research on hydroxycinnamic acids (HCAs) highlights the importance of esterification and modifications in the aromatic ring for antioxidant activity. Given the esterified nature of (4R)-4-Methoxy-D-proline methyl ester HCl, similar principles could apply, suggesting its potential utility in enhancing antioxidant properties through structural optimization. Such applications could be relevant in the development of new pharmaceuticals or nutraceuticals focused on oxidative stress mitigation. The review of HCAs underscores the significance of ester bonds and their influence on biological activity, pointing towards a research interest in exploring how modifications in compounds like (4R)-4-Methoxy-D-proline methyl ester HCl could affect their biological efficacy and stability (Razzaghi-Asl et al., 2013).
Development of Biopolymers and Drug Delivery Systems
The chemical modification of xylan into biopolymer ethers and esters with specific properties has been explored, emphasizing the role of functional groups, substitution degree, and patterns. This research avenue suggests potential applications for (4R)-4-Methoxy-D-proline methyl ester HCl in the development of new biopolymers with unique properties for pharmaceutical applications, including drug delivery systems. The transformation of compounds like (4R)-4-Methoxy-D-proline methyl ester HCl into novel esters could lead to biopolymers with tailored features for specific medical or industrial applications, underscoring the interdisciplinary potential of such compounds (Petzold-Welcke et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-5-3-6(8-4-5)7(9)11-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQRVWFFHPYBJV-KGZKBUQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@H](NC1)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate;hydrochloride | |
CAS RN |
1628605-28-6 |
Source


|
| Record name | methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![NCGC00347551-02_C23H31NO5_(2R,2'R,4a'S,6'S,7'R,8a'S)-4,6',7'-Trihydroxy-2',5',5',8a'-tetramethyl-3',4',4a',5',6',7,7',8,8',8a'-decahydro-2'H-spiro[furo[2,3-e]isoindole-2,1'-naphthalen]-6(3H)-one](/img/structure/B2895175.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2895179.png)
![4-{[4-(Cyclohexylamino)phenyl]sulfonyl}morpholine](/img/structure/B2895181.png)
![N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2895183.png)


![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2895187.png)
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2895192.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)